

"availability of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 reference material"

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Compound of Interest

Compound Name: *N-Nitroso-N,N-di-(7-methyloctyl)amine-d4*

Cat. No.: *B13431568*

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Technical Guide: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the availability, properties, and analytical application of the deuterated reference material, **N-Nitroso-N,N-di-(7-methyloctyl)amine-d4**. This compound is critical for sensitive and accurate quantification of the corresponding non-labeled nitrosamine impurity in active pharmaceutical ingredients (APIs) and finished drug products.

Availability and Supplier Information

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is available as a specialized reference material. Its primary application is as an internal standard for analytical methods, particularly those employing mass spectrometry, to ensure the accuracy and precision of quantitative results for the parent nitrosamine. The non-deuterated form is also commercially available and serves as the primary analytical target.

Table 1: Supplier and Availability Data

Compound Name	Supplier	Catalog Number	CAS Number	Notes
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4	LGC Standards	TRC-N525702	1794754-41-8	Deuterated internal standard. [1]
N-Nitroso-N,N-di-(7-methyloctyl)amine	LGC Standards	TRC-N525700	643014-99-7	Non-deuterated (unlabeled) standard. [2] [3]
N-Nitroso-N,N-bis(7-methyloctyl)amine	Sigma-Aldrich	-	1216985-81-7	Analytical standard (unlabeled).
N-Nitroso-N,N-di-(7-methyloctyl)amine	Veeprho	-	643014-99-7	Reference material (unlabeled). [4]
N-Nitroso-N,N-di-(7-methyloctyl)amine	Pharmaffiliates	-	643014-99-7	Nitrosamine standard (unlabeled).

Technical and Physicochemical Data

The following table summarizes key quantitative and qualitative data for the deuterated standard and its non-deuterated analog. This information is essential for method development, solution preparation, and data interpretation.

Table 2: Physicochemical Properties

Property	N-Nitroso-N,N-di-(7-methyloctyl)amine-d4	N-Nitroso-N,N-di-(7-methyloctyl)amine
CAS Number	1794754-41-8[1][5]	643014-99-7[2][4]
Molecular Formula	C ₁₈ H ₃₄ D ₄ N ₂ O[1]	C ₁₈ H ₃₈ N ₂ O[2]
Molecular Weight	302.53 g/mol [1]	298.51 g/mol [2]
Accurate Mass	302.3235 Da[1][5]	298.2984 Da[2]
IUPAC Name	N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide[1][5]	N,N-bis(7-methyloctyl)nitrous amide[2][4]
Appearance	Not specified (likely Pale Yellow Oil)	Pale Yellow Oil
Purity	>95% (Typical for reference standards)	>95% (HPLC)[2]
Storage Temperature	+4°C[1]	-20°C[2]
Format	Neat[1]	Neat[2]

Representative Experimental Protocol

The following protocol is a representative example for the quantification of nitrosamine impurities in a pharmaceutical drug substance using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This method utilizes a deuterated internal standard, such as **N-Nitroso-N,N-di-(7-methyloctyl)amine-d4**, for accurate quantification. This protocol is based on established methods published by regulatory agencies like the FDA and guidance from USP General Chapter <1469>.[6][7][8][9]

Reagents and Materials

- Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade, ~99%).
- Reference Standards: N-Nitroso-N,N-di-(7-methyloctyl)amine (analyte) and **N-Nitroso-N,N-di-(7-methyloctyl)amine-d4** (internal standard, ISTD).

- Sample: Drug substance (e.g., Sartan API).

Standard Solution Preparation

- ISTD Stock Solution (10 µg/mL): Accurately weigh 1 mg of **N-Nitroso-N,N-di-(7-methyloctyl)amine-d4** neat material. Dissolve in and dilute to 100.0 mL with methanol.
- Analyte Stock Solution (10 µg/mL): Accurately weigh 1 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine neat material. Dissolve in and dilute to 100.0 mL with methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with methanol. Spike each calibration standard and a blank with a fixed concentration of the ISTD Stock Solution (e.g., to a final ISTD concentration of 50 ng/mL).

Sample Preparation

- Weighing: Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.^[7]
- Spiking and Dissolution: Add a precise volume of the ISTD Stock Solution. Add 5.0 mL of methanol.^[7]
- Extraction: Vortex the mixture for 10-20 minutes to ensure complete dissolution and extraction.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.
- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

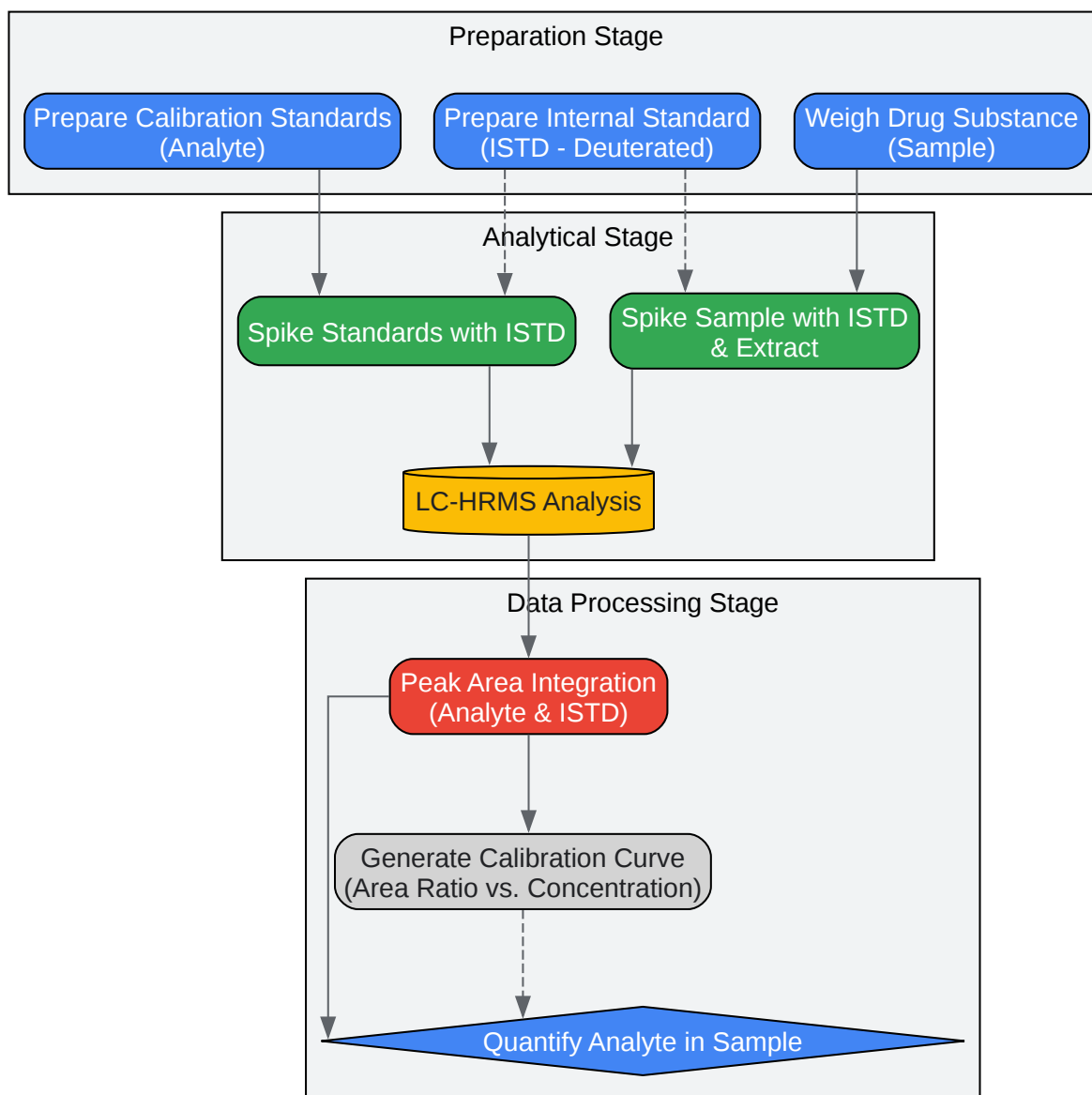
LC-HRMS Conditions

Parameter	Recommended Setting
LC System	UPLC / UHPLC System
Column	C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water[7]
Mobile Phase B	0.1% Formic Acid in Methanol[7]
Gradient	Start at 5-10% B, ramp to 95% B over 10 min, hold, and re-equilibrate.
Flow Rate	0.3 mL/min
Column Temp.	40°C
Injection Vol.	5 μ L
MS System	High-Resolution Mass Spectrometer (e.g., Orbitrap)[10]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Full MS / dd-MS2 (data-dependent fragmentation) or PRM (Parallel Reaction Monitoring)
Resolution	> 45,000[8]
Monitored Ions	[M+H] ⁺ for Analyte and ISTD (e.g., m/z 299.3057 for unlabeled, m/z 303.3308 for d4)

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of a target nitrosamine impurity in a drug substance using an internal standard methodology.

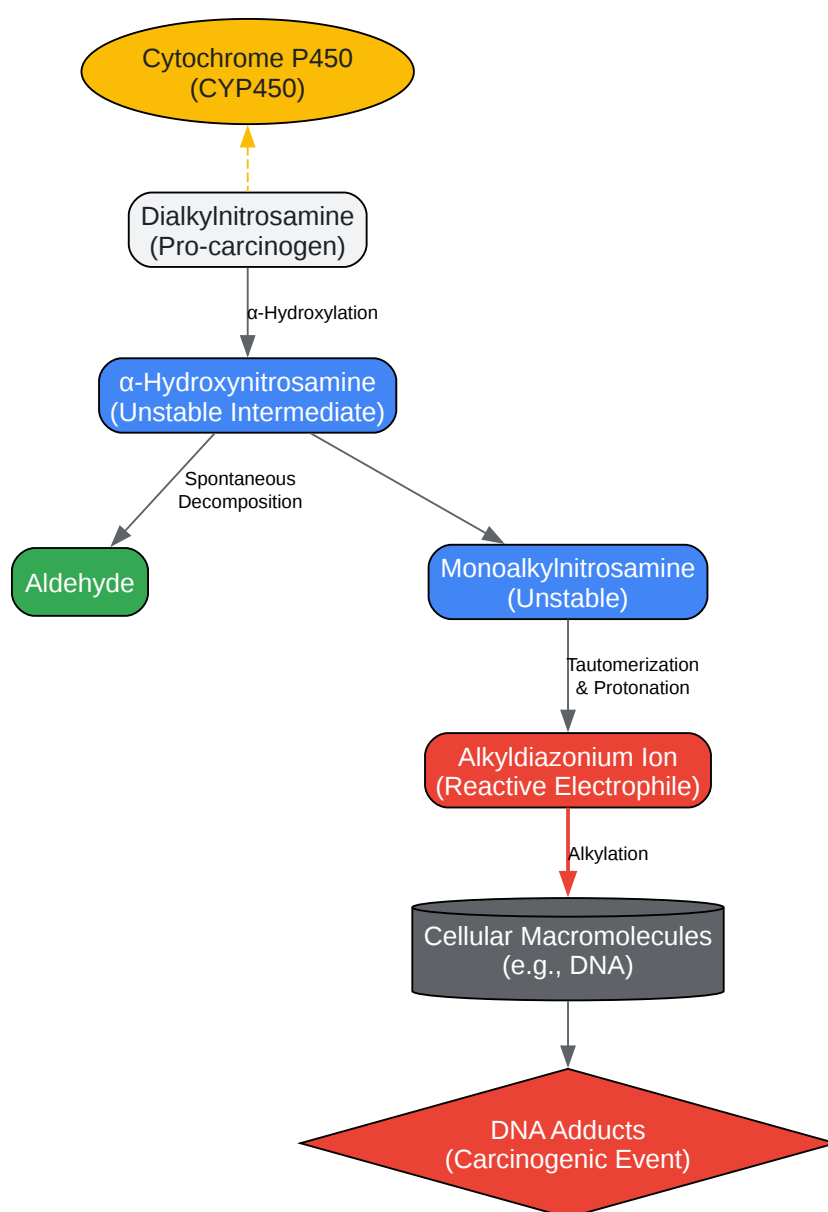


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Figure 1. Quantitative analysis workflow using an internal standard.

Metabolic Activation Pathway

N,N-dialkylnitrosamines, including species like N-Nitroso-N,N-di-(7-methyloctyl)amine, are not directly carcinogenic. They require metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes in the liver, to become biologically reactive.^{[11][12][13]} The key initial step is the enzymatic hydroxylation at the α -carbon (the carbon atom adjacent to the nitrosamine nitrogen), which initiates a chemical cascade leading to the formation of a highly reactive alkylating agent that can damage DNA.^{[14][15]}



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Figure 2. Metabolic activation pathway of dialkylnitrosamines.

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